

3-Fluoro-DL-valine purity analysis $\geq 94\%$

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Compound Focus: 3-Fluoro-DL-valine

CAS No.: 43163-94-6

Cat. No.: S752006

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Compound Specifications

The table below summarizes the basic technical data for **3-Fluoro-DL-valine** from the search results.

Property	Specification
CAS Number	43163-94-6 [1] [2] [3]
Molecular Formula	C ₅ H ₁₀ FNO ₂ [1] [2] [3]
Molecular Weight	135.14 g/mol [1] [2] [3]
Purity	$\geq 94\%$ [1] or 94% [2]
Physical Form	White to pale cream crystalline solid or powder [3] [4]
Melting Point	~ 210 °C (decomposition) [3]
Storage	2-8°C [3]

Recommended Analytical Techniques for Purity Verification

While the search results do not contain explicit protocols for analyzing **3-Fluoro-DL-valine** itself, they mention several high-resolution techniques that are applicable for chiral separation and purity analysis of similar amino acids. You can adapt these methodologies for your specific needs.

Technique	Application Context	Key Details from Literature
Three-Dimensional HPLC (3D-HPLC)	Discriminative determination of aliphatic chiral amino acids [5].	• 1st Dimension: Reversed-phase column (e.g., Singularity RP18). • 2nd Dimension: Mixed-mode column (e.g., Singularity MX-103). • 3rd Dimension: Pirkle-type enantioselective column (e.g., Singularity CSP-001S) [5].
HPLC with Chiral Derivatization	Resolution of acidic D- and L-amino acid enantiomers, including N-methylated variants [6].	• Derivatizing Reagent: N- α -(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH ₂). • Column: Reversed-phase ODS-Hypersil. • Elution: Gradient with TFA/water and TFA/MeCN. • Detection: UV absorption at 340 nm (sensitivity: 5-10 picomoles) [6].
Protein-observed 19F-NMR (PrOF NMR)	Used for screening protein binding with fluorinated amino acids; confirms the functionality of the incorporated fluorinated compound [7].	• Nucleus: 19F. • Sensitivity: High due to 100% natural abundance and absence in biological systems. • Application: Detects changes in chemical shifts upon binding, confirming the label is present and active [7].

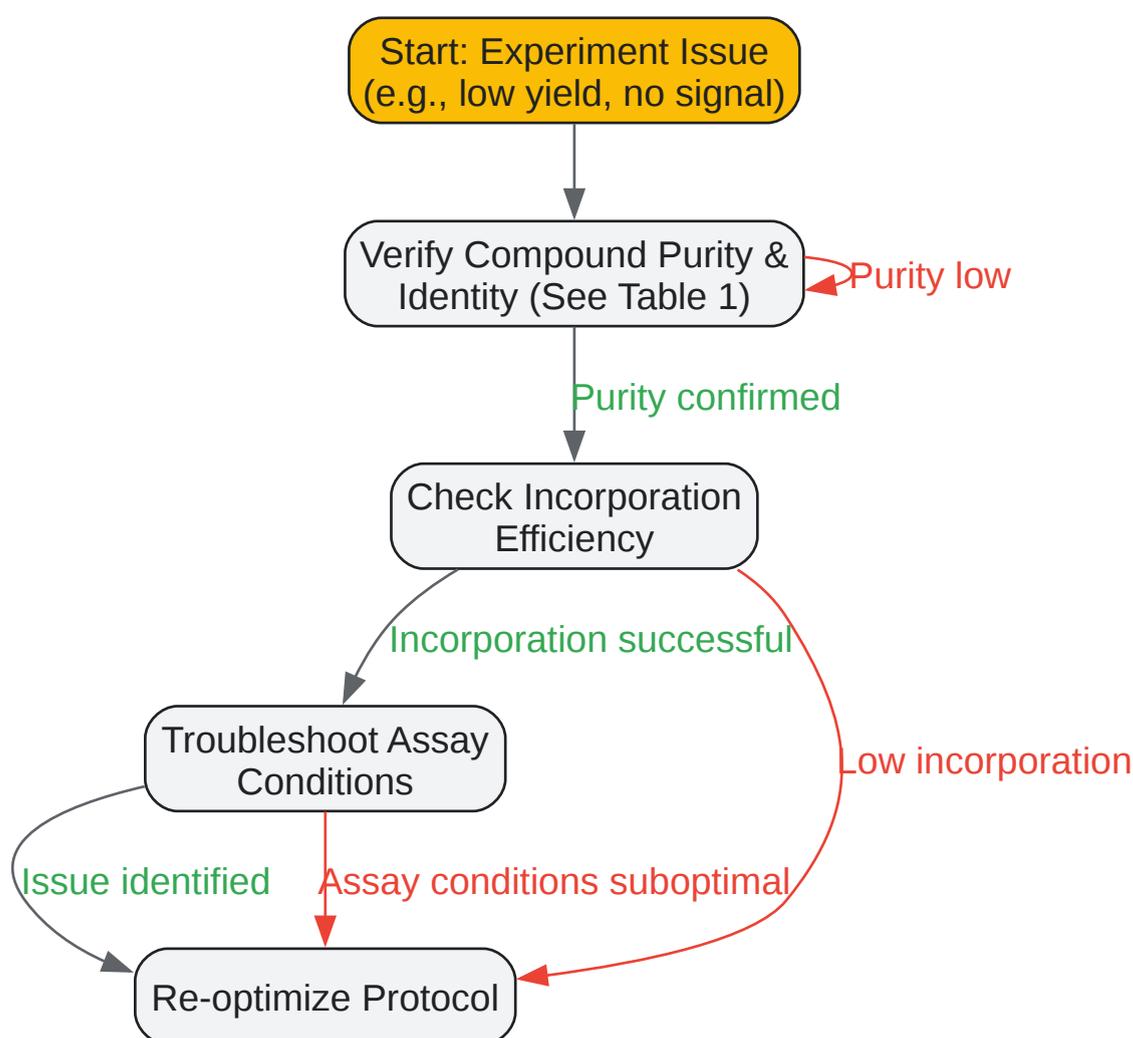
Frequently Asked Questions

- **Q1: The purity of my 3-Fluoro-DL-valine is listed as 94% or higher. What constitutes the remaining percentage?**
 - The Certificate of Analysis (CoA) for the specific lot should provide a detailed breakdown of impurities [1]. Common impurities can include residual solvents, water, isomeric impurities, or inorganic salts.
- **Q2: How can I confirm the enantiomeric purity of this DL-mixture?**
 - The DL-form is an equimolar mixture of D- and L-enantiomers. To verify this ratio, use the **HPLC with Chiral Derivatization** method described above [6]. The 3D-HPLC system is also a powerful tool for separating aliphatic amino acid enantiomers [5].
- **Q3: Can 3-Fluoro-DL-valine be incorporated into proteins for structural studies?**

- Yes. The search results highlight that fluorinated amino acids like 3-fluorotyrosine and 4-fluorophenylalanine are routinely used for **Protein-observed 19F-NMR (PrOF NMR)** [7]. While **3-Fluoro-DL-valine** is mentioned as a "fluorescent-tagged amino acid" [1], its direct use in PrOF NMR is not detailed. Successful incorporation would require metabolic engineering in bacterial expression systems, similar to the described fluorinated aromatic amino acids [7].

Troubleshooting Common Experimental Issues

The workflow below outlines a general approach to address potential issues when using **3-Fluoro-DL-valine** in experiments, particularly in protein incorporation studies.



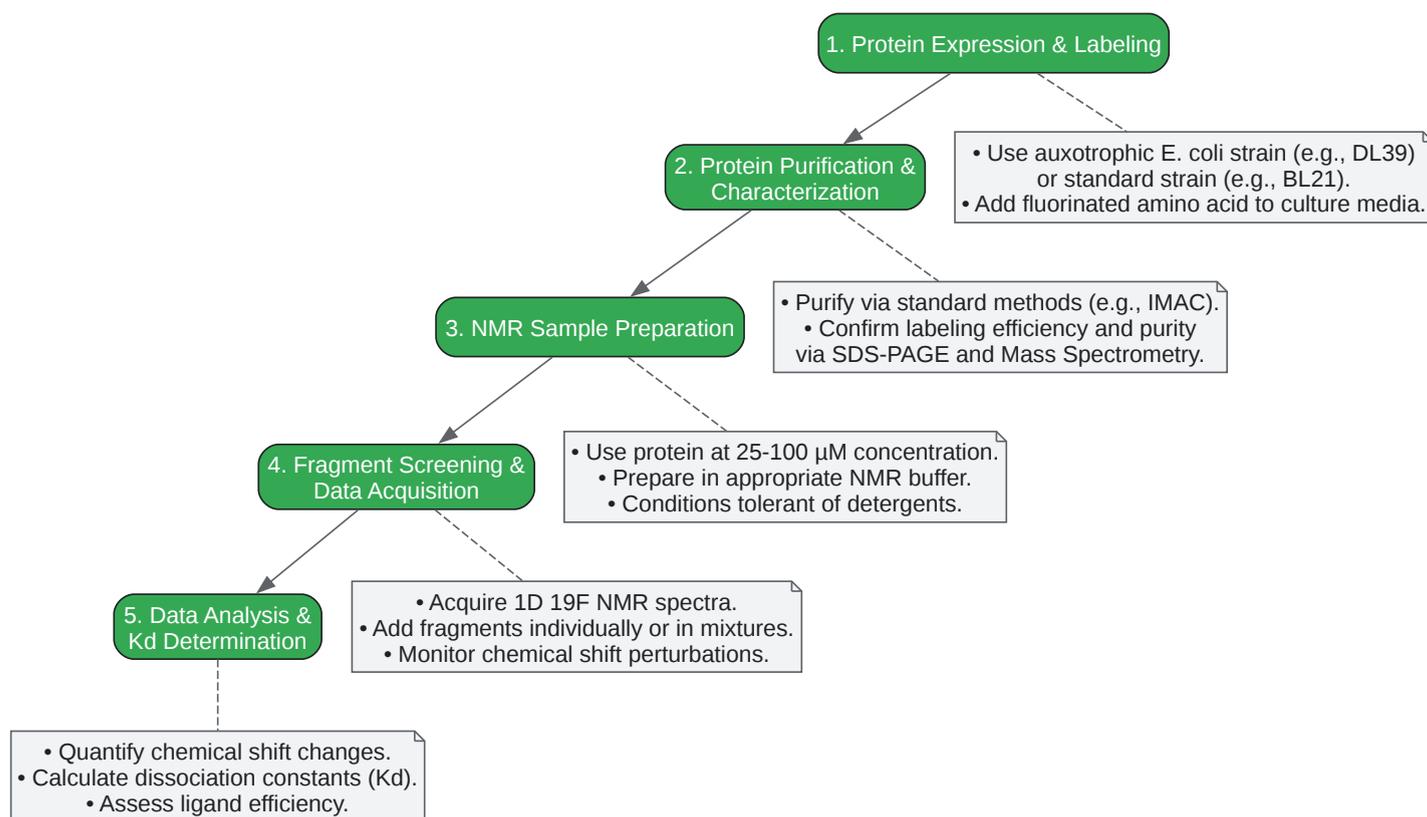
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Steps Explained:

- **Verify Compound Purity & Identity:** Before use, confirm the compound's purity and identity via its Certificate of Analysis, melting point, or NMR/MS [1] [3].
- **Check Incorporation Efficiency:** If using it for protein labeling, low incorporation can cause weak signals. Re-optimize the expression system's metabolic pathways and growth conditions [7].
- **Troubleshoot Assay Conditions:** For binding studies, if no signal change is observed in PrOF-NMR, systematically vary buffer, pH, and temperature, as ^{19}F chemical shifts are highly sensitive to the environment [7].

Experimental Workflow for PrOF NMR

This workflow details the general procedure for using a fluorinated amino acid in a Protein-observed ^{19}F -NMR (PrOF NMR) study, based on the methodology described in the search results [7].



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